N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with furan moieties and a sulfanyl linkage. The compound’s synthesis involves alkylation of α-chloroacetamides with 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . Its anti-exudative activity has been studied in preclinical models, showing dose-dependent efficacy comparable to diclofenac sodium .
Properties
Molecular Formula |
C19H14F2N4O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14F2N4O3S/c20-14-6-5-12(9-15(14)21)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26) |
InChI Key |
INKHEHNZFAKHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group, a triazole ring, and furan moieties. Its IUPAC name reflects its intricate design, which is essential for its biological activity.
Research indicates that compounds with a triazole scaffold often exhibit diverse biological activities, including antifungal and antibacterial properties. The presence of the difluorophenyl group may enhance lipophilicity and cellular permeability, facilitating better interaction with biological targets.
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial effects against various pathogens. For instance, studies on related fluorinated compounds have reported strong activity against Gram-positive and Gram-negative bacteria, indicating a potential for similar efficacy in our compound of interest .
- Enzymatic Inhibition : The compound's triazole component is known to inhibit specific enzymes critical for bacterial survival. For example, related compounds have shown potent inhibition against fatty acid synthesis pathways in bacteria, which could be a mechanism through which this compound exerts its antibacterial effects .
Table 1: Biological Activity Overview
| Activity Type | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Significant inhibition | |
| Antibacterial | S. aureus | Moderate inhibition | |
| Enzyme Inhibition | ecKAS III | IC50 = 5.6 µM |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various triazole derivatives similar to this compound, researchers found that compounds with similar structural motifs exhibited potent activity against clinical strains of E. coli and S. aureus. The study highlighted the importance of fluorine substitution in enhancing antibacterial potency .
Case Study 2: Enzymatic Targeting
Another study focused on the inhibition of the enzyme ecKAS III by triazole derivatives revealed that structural modifications could lead to significant changes in inhibitory potency. The findings suggest that optimizing the substituents on the triazole ring could enhance the compound's effectiveness against bacterial infections by targeting fatty acid biosynthesis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the phenyl ring, triazole core, and attached heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (439.42 g/mol) compared to (366.80 g/mol) reflects its additional furan-2-ylmethyl substituent, which may reduce aqueous solubility.
- Melting points for analogs like exceed 200°C, suggesting strong crystalline packing due to hydrogen bonding from acetamide and nitro groups .
Table 3: Anti-Exudative Activity (AEA) in Preclinical Models
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
